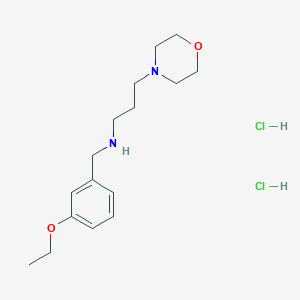![molecular formula C20H16N4O3 B5433954 3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile, also known as MNI-820, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in a variety of diseases such as diabetes, obesity, and cancer.
作用机制
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile exerts its effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and glucose uptake in cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose uptake in cells, which has potential applications in the treatment of diabetes and obesity. This compound has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of 3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile is its potency as an inhibitor of PTP1B. It has been shown to be highly effective in animal models of diabetes and obesity, as well as in vitro studies of cancer cells. However, one of the limitations of this compound is its potential toxicity. It has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile. One area of research is the development of more potent and selective inhibitors of PTP1B. Another area of research is the study of the effects of this compound in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases is an area of active research.
合成方法
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile is synthesized through a multi-step process that involves the reaction of 4-morpholinyl-2-nitrobenzaldehyde with cyanoacetic acid followed by a Knoevenagel condensation reaction with 3-bromobenzonitrile. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学研究应用
3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[(Z)-1-cyano-2-(2-morpholin-4-yl-5-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c21-13-15-2-1-3-16(10-15)18(14-22)11-17-12-19(24(25)26)4-5-20(17)23-6-8-27-9-7-23/h1-5,10-12H,6-9H2/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSLFUXTWMSNNZ-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C(\C#N)/C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5433896.png)
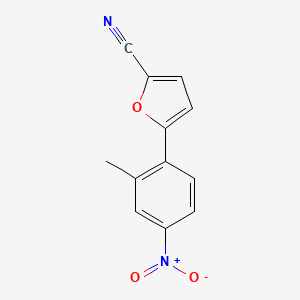
![N-cyclopropyl-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5433914.png)
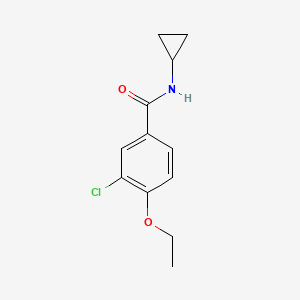
![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433928.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B5433931.png)
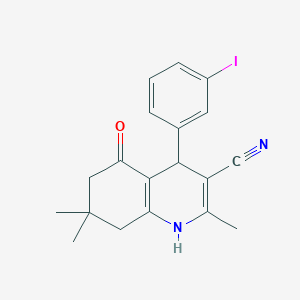
![9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
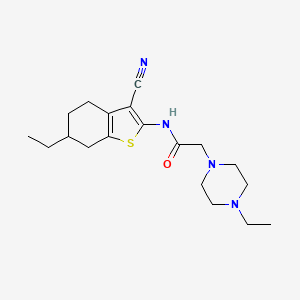
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)
![1'-[(5-methoxy-4-oxo-1,4-dihydropyridin-2-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5433965.png)
